molecular formula C11H15NO3 B2477176 Methyl 2-amino-3-methoxy-2-phenylpropanoate CAS No. 1248082-17-8

Methyl 2-amino-3-methoxy-2-phenylpropanoate

Cat. No.: B2477176
CAS No.: 1248082-17-8
M. Wt: 209.245
InChI Key: AQFPRKYYHMRRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-methoxy-2-phenylpropanoate is a chiral ester derivative of propanoic acid, characterized by a phenyl group at the C2 position, an amino (-NH₂) group at C2, and a methoxy (-OCH₃) substituent at C2.

Properties

IUPAC Name

methyl 2-amino-3-methoxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-11(12,10(13)15-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFPRKYYHMRRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-methoxy-2-phenylpropanoate typically involves the esterification of 2-amino-3-methoxy-2-phenylpropanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-amino-3-methoxy-2-phenylpropanoic acid+methanolH2SO4methyl 2-amino-3-methoxy-2-phenylpropanoate+water\text{2-amino-3-methoxy-2-phenylpropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-amino-3-methoxy-2-phenylpropanoic acid+methanolH2​SO4​​methyl 2-amino-3-methoxy-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxy-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-amino-3-oxo-2-phenylpropanoate.

    Reduction: Formation of 2-amino-3-methoxy-2-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihistamine Activity
Research indicates that derivatives of methyl 2-amino-3-methoxy-2-phenylpropanoate exhibit antihistamine properties. These compounds are particularly noteworthy for their selectivity, showing effectiveness without significant interaction with other pharmaceutical receptors even at higher doses. This characteristic makes them suitable for patients with allergic conditions who may be on concurrent medications for other health issues, such as cardiovascular diseases .

1.2 Synthesis of Bioactive Compounds
this compound serves as an intermediate in the synthesis of various bioactive compounds. For instance, it can be transformed into derivatives that possess anti-inflammatory and analgesic activities. This versatility is crucial in drug design and development, allowing researchers to modify the structure to enhance therapeutic efficacy .

1.3 Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the creation of complex molecules used in medicinal chemistry. Its methoxy and amino functional groups facilitate various chemical reactions, enabling the formation of diverse chemical entities .

Biochemical Applications

2.1 Organic Buffers
In biochemical research, this compound is employed as an organic buffer. Its ability to maintain pH stability makes it valuable in biological assays and experiments where precise pH control is essential for enzyme activity and other biochemical processes .

2.2 Research on Metabolic Pathways
Studies have incorporated this compound to investigate metabolic pathways involving amino acids and their derivatives. Understanding these pathways is vital for developing treatments for metabolic disorders and enhancing nutritional biochemistry .

Case Studies

Study Application Findings
Study on Antihistamine PropertiesEvaluated the efficacy of this compound derivativesDemonstrated high selectivity with minimal side effects, making them suitable for allergic patients on multiple medications
Synthesis ResearchInvestigated the use of the compound as an intermediateSuccessfully synthesized novel compounds with enhanced anti-inflammatory properties
Biochemical AssayUsed as a buffer in enzyme activity testsMaintained optimal pH levels, leading to reliable experimental outcomes

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methoxy-2-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

(a) Amino vs. Carboxylic Acid Derivatives

  • Methyl 2-amino-3-methoxy-2-phenylpropanoate differs from propanoic acid derivatives like 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) by the presence of an amino group instead of a carboxylic acid. This substitution reduces acidity (pKa ~9–11 for amines vs. ~4–5 for carboxylic acids) and increases solubility in polar aprotic solvents .
  • Impurity Analogs: Pharmaceutical impurities such as Imp. D (2-(4-Methylphenyl)-propanoic acid) and Imp. F (3-[4-(2-Methylpropyl)phenyl]-propanoic acid) (CAS 65322-85-2) highlight the importance of substituent position (para vs. ortho) and alkyl chain length in altering pharmacokinetic properties .

(b) Methoxy Substituent Placement

  • 2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS PK01063E-2) features a methoxy group on the phenyl ring rather than the propanoate chain.

Structural Isomerism and Chirality

  • The amino and methoxy groups in this compound introduce two stereocenters (C2 and C3), creating four possible stereoisomers. In contrast, compounds like methyl (E)-3-methoxyacrylate derivatives (e.g., CAS 131860-33-8) exhibit planar rigidity due to conjugated double bonds, limiting stereochemical diversity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Context Reference
This compound C₁₁H₁₅NO₃ 209.24 g/mol Amino, methoxy, ester, phenyl Pharmaceutical intermediates N/A
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 g/mol Carboxylic acid, methoxy, phenyl Organic synthesis
Imp. D: 2-(4-Methylphenyl)-propanoic acid C₁₀H₁₂O₂ 164.20 g/mol Carboxylic acid, methyl, phenyl Drug impurity (ibuprofen analogs)
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 g/mol Carboxylic acid, methoxy, phenyl Chemical reagents

Challenges and Limitations

  • Data Gaps: Direct studies on this compound are scarce; most inferences derive from structural analogs.
  • Toxicity: Amino esters may pose higher neurotoxicity risks compared to carboxylic acids, as seen in related acrylate esters .

Biological Activity

Methyl 2-amino-3-methoxy-2-phenylpropanoate, also known as a methoxy derivative of phenylpropanoic acid, has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

This compound is characterized by its unique functional groups, which include an amino group and a methoxy group attached to a phenylpropanoate backbone. These groups are crucial for the compound's interaction with various biological targets. Initial investigations indicate that the compound may engage in enzymatic reactions and influence protein functions, although specific interactions remain underexplored in the literature.

Cellular Effects

Research suggests that this compound may affect several cellular processes:

  • Cell Signaling : The compound could potentially modulate signaling pathways that regulate cell growth and differentiation.
  • Gene Expression : There is a possibility that it influences gene expression patterns through epigenetic modifications or direct interactions with transcription factors.
  • Metabolism : It may alter metabolic pathways by acting as an intermediate in biochemical reactions.

The biological activity of this compound is hypothesized to occur through specific binding interactions with molecular targets such as enzymes and receptors. The methoxy and amino groups facilitate these interactions, leading to potential inhibition or activation of enzymatic activities. The compound's mechanism may involve:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes.
  • Receptor Interaction : Potentially modulating receptor-mediated signaling pathways.

The formation of metabolites through oxidation or reduction processes could also play a role in its biological effects. For instance, oxidation can yield 2-amino-3-oxo-2-phenylpropanoate, while reduction can produce 2-amino-3-methoxy-2-phenylpropanamine.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity Insights
Methyl 2-amino-3-phenylpropanoateLacks the methoxy groupReduced reactivity and potential activity
Methyl 2-amino-3-hydroxy-2-phenylpropanoateContains a hydroxyl group instead of methoxyDifferent chemical properties and reactivity
Methyl 2-amino-3-methoxy-3-phenylpropanoateMethoxy group positioned differentlyAltered interactions with molecular targets

This table highlights how the presence and position of functional groups can significantly influence the biological activity of related compounds.

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

  • Cytotoxicity Studies : Preliminary investigations suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.
  • Pharmacological Applications : The compound is being investigated for its potential therapeutic roles, particularly as a precursor to bioactive molecules in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.